Cas no 915142-91-5 (Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate)
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
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- MDL: MFCD13195432
- Inchi: 1S/C9H9N3O2/c1-2-14-9(13)7-6-3-4-10-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,10,11,12)
- InChI Key: WNWIDMDDPSFGQP-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C2C=CNC2=NC=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 070786-500mg |
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, 95+% |
915142-91-5 | 95+% | 500mg |
$344.00 | 2023-09-06 | |
| Matrix Scientific | 070786-1g |
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, 95+% |
915142-91-5 | 95+% | 1g |
$468.00 | 2023-09-06 | |
| Matrix Scientific | 070786-5g |
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, 95+% |
915142-91-5 | 95+% | 5g |
$1498.00 | 2023-09-06 | |
| Chemenu | CM152227-1g |
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
915142-91-5 | 95% | 1g |
$433 | 2021-08-05 | |
| Chemenu | CM152227-1g |
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
915142-91-5 | 95% | 1g |
$433 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434466-500mg |
Ethyl 1H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
915142-91-5 | 95+% | 500mg |
¥1357.00 | 2025-07-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434466-1g |
Ethyl 1H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
915142-91-5 | 95+% | 1g |
¥1814.00 | 2025-07-04 | |
| Crysdot LLC | CD11017857-1g |
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
915142-91-5 | 95+% | 1g |
$458 | 2024-07-19 | |
| A2B Chem LLC | AI61305-1mg |
ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
915142-91-5 | >95% | 1mg |
$201.00 | 2024-07-18 | |
| A2B Chem LLC | AI61305-5mg |
ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
915142-91-5 | >95% | 5mg |
$214.00 | 2024-07-18 |
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Suppliers
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS No. 915142-91-5): A Key Intermediate in Modern Pharmaceutical Research
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS No. 915142-91-5) is a highly significant intermediate in the realm of pharmaceutical chemistry, playing a pivotal role in the synthesis of various bioactive molecules. This compound, characterized by its fused heterocyclic structure, has garnered considerable attention due to its versatile applications in drug discovery and development. The pyrrolopyrimidine scaffold is particularly noteworthy, as it forms the backbone of numerous pharmacologically relevant compounds, including those targeting critical biological pathways.
The structural uniqueness of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate lies in its ability to serve as a precursor for multiple derivatives with distinct pharmacological properties. The carboxylate ester group at the 4-position provides a reactive handle for further functionalization, enabling chemists to tailor the molecule for specific therapeutic applications. This flexibility has made it a cornerstone in the design of novel therapeutic agents, particularly those aimed at addressing unmet medical needs.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. The pyrrolopyrimidine core is a recurring motif in such inhibitors due to its ability to mimic natural substrates and interfere with enzyme activity. For instance, studies have demonstrated that derivatives of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate exhibit potent inhibitory effects against tyrosine kinases, which are overexpressed in many cancers. These findings have spurred further investigation into optimizing the scaffold for improved efficacy and reduced toxicity.
The pharmaceutical industry has also explored the use of this compound in the development of antiviral and anti-inflammatory agents. The pyrrolopyrimidine scaffold’s ability to interact with biological targets such as DNA polymerases and transcription factors has opened new avenues for treating viral infections and chronic inflammatory diseases. Recent advances in medicinal chemistry have led to the identification of novel analogs of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate that show promising activity against pathogens like HIV and hepatitis B virus. These developments underscore the compound’s potential as a lead molecule in antiviral drug discovery.
Beyond its applications in oncology and virology, Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has found utility in neuropharmacological research. The compound’s structural features allow it to modulate neurotransmitter systems, making it a candidate for treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Preclinical studies have highlighted its ability to cross the blood-brain barrier and exert neuroprotective effects by inhibiting aberrant protein aggregation and oxidative stress. These findings have prompted investigations into its potential as a therapeutic agent for neurodegenerative conditions.
The synthesis of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is another area where significant progress has been made. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations have been particularly instrumental in constructing the complex heterocyclic framework of this compound. These advancements have not only facilitated its use in academic research but also paved the way for its commercialization in industrial settings.
The growing interest in green chemistry has also influenced the synthesis of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate. Researchers are increasingly adopting environmentally benign protocols that minimize waste generation and reduce reliance on hazardous reagents. Solvent-free reactions and catalytic methods have been explored as alternatives to traditional synthetic routes, aligning with global efforts to promote sustainable pharmaceutical manufacturing. Such innovations are crucial for ensuring that the production of this valuable intermediate remains both efficient and ecologically responsible.
In conclusion, Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS No. 915142-91-5) represents a cornerstone in modern pharmaceutical research due to its diverse applications across multiple therapeutic areas. Its unique structural features make it an ideal candidate for designing novel bioactive molecules with potential therapeutic value. As research continues to uncover new applications for this compound, it is likely to remain a key intermediate in drug discovery efforts worldwide.
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